molecular formula C3H8N2O2 B095847 2-amino-N-hydroxypropanamide CAS No. 15465-70-0

2-amino-N-hydroxypropanamide

Cat. No. B095847
CAS RN: 15465-70-0
M. Wt: 104.11 g/mol
InChI Key: BAAQJFBTHFOHLY-UHFFFAOYSA-N
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Description

2-amino-N-hydroxypropanamide is a chemical compound that is widely used in scientific research due to its unique properties and potential applications. It is a polar, water-soluble molecule that is often used as a building block for the synthesis of other compounds.

Mechanism Of Action

The mechanism of action of 2-amino-N-hydroxypropanamide is not well understood. However, it is believed to act as a nucleophile and a hydrogen bond donor, which allows it to form stable complexes with other molecules.

Biochemical And Physiological Effects

2-amino-N-hydroxypropanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to have antioxidant properties and to protect against oxidative stress.

Advantages And Limitations For Lab Experiments

One advantage of using 2-amino-N-hydroxypropanamide in lab experiments is its water solubility, which makes it easy to dissolve and work with. However, its polar nature can also make it difficult to isolate and purify. Additionally, its mechanism of action is not well understood, which can make it challenging to interpret experimental results.

Future Directions

There are many potential future directions for research involving 2-amino-N-hydroxypropanamide. One area of interest is its potential as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's disease. It has also been suggested that it could be used as a chelating agent for the removal of heavy metals from contaminated water sources. Further research is needed to fully understand the potential applications of this compound.

Synthesis Methods

2-amino-N-hydroxypropanamide can be synthesized using a variety of methods. One common method involves the reaction of glycolic acid with ammonia and hydrogen peroxide. This reaction produces glycolamide, which can be further converted to 2-amino-N-hydroxypropanamide through the addition of hydroxylamine.

Scientific Research Applications

2-amino-N-hydroxypropanamide has a variety of scientific research applications. It is commonly used as a building block for the synthesis of other compounds, such as pharmaceuticals and agrochemicals. It is also used as a chelating agent in analytical chemistry and as a reagent in organic synthesis.

properties

IUPAC Name

2-amino-N-hydroxypropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O2/c1-2(4)3(6)5-7/h2,7H,4H2,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAAQJFBTHFOHLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-hydroxypropanamide

CAS RN

15465-70-0
Record name NSC3839
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3839
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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